6,7-Dimethoxy Substitution Abolishes Antibacterial Activity: MRSA MIC50 Data
In a systematic SAR study of 2-(amino)quinazolin-4(3H)-one derivatives, the introduction of 6,7-dimethoxy groups (Compound 6c) resulted in complete loss of antibacterial activity against both methicillin-susceptible and methicillin-resistant S. aureus strains. This contrasts sharply with other substitution patterns, such as 7-chloro (Compound 6l), which exhibited submicromolar MIC50 values [1]. The 6,7-dimethoxy substitution pattern is therefore a critical determinant of activity, rendering this compound unsuitable for MRSA inhibitor development but valuable as a negative control or a scaffold for alternative target classes.
| Evidence Dimension | Antibacterial activity (MIC50) |
|---|---|
| Target Compound Data | Compound 6c (6,7-dimethoxy): MIC50 > 50 µM (inactive) |
| Comparator Or Baseline | Compound 6l (7-chloro): MIC50 = 1.0 µM (ATCC25923) and 0.6 µM (USA300 JE2); Compound 6y (3,4-difluorobenzylamine): MIC50 = 0.36 µM (ATCC25923) and 0.02 µM (USA300 JE2) |
| Quantified Difference | >50-fold reduction in activity compared to 6l; complete loss of activity |
| Conditions | In vitro antibacterial susceptibility testing against S. aureus ATCC25923 and MRSA USA300 JE2 strains |
Why This Matters
This negative differentiation data is essential for researchers: procuring this specific dimethoxy-substituted compound is necessary for SAR validation studies, whereas halogenated analogs should be sourced for antibacterial lead optimization.
- [1] Kim, J. et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics 2025, 14 (10), 967. DOI: 10.3390/antibiotics14100967. View Source
